(7-chloro-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol
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Overview
Description
(7-chloro-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-chloro-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-chlorophenol with formaldehyde in the presence of an acid catalyst to form the benzoxazine ring. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(7-chloro-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(7-chloro-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (7-chloro-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (7-chloro-3,4-dihydro-2H-1,4-benzoxazin-3-yl)ethanol
- (7-chloro-3,4-dihydro-2H-1,4-benzoxazin-3-yl)propane
Uniqueness
(7-chloro-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol is unique due to its specific structure and the presence of the methanol group. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.
Properties
IUPAC Name |
(7-chloro-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-6-1-2-8-9(3-6)13-5-7(4-12)11-8/h1-3,7,11-12H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFSLCCUEFTLMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C(O1)C=C(C=C2)Cl)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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